
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a suitable dihydroxy compound. One common method involves the use of 1,3-dihydroxy-2-(hydroxymethyl)propane as a starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidine ring can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce various imidazolidine derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyl groups and the imidazolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and other interactions with target molecules, leading to various biochemical and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione: A closely related compound with similar structural features.
Imidazolidine-2,4-dione: The parent compound, which lacks the hydroxyl groups and the hydroxymethyl substituent.
1,3-Dihydroxy-2-(hydroxymethyl)propane: A precursor used in the synthesis of the target compound.
Uniqueness
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is unique due to the presence of multiple hydroxyl groups and the imidazolidine ring. These structural features confer specific reactivity and potential applications that distinguish it from other similar compounds. The combination of hydroxyl groups and the imidazolidine ring allows for versatile chemical modifications and interactions, making it valuable in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C7H12N2O5 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O5/c10-2-7(3-11,4-12)9-5(13)1-8-6(9)14/h10-12H,1-4H2,(H,8,14) |
Clave InChI |
PXBHBIVXFABODZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1)C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


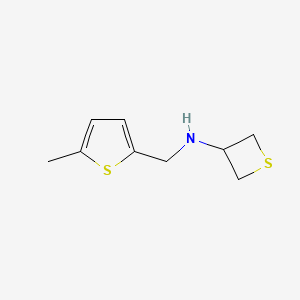
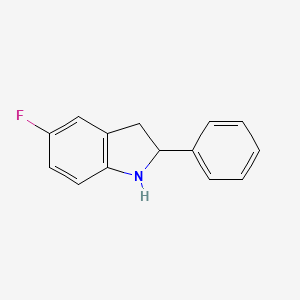
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
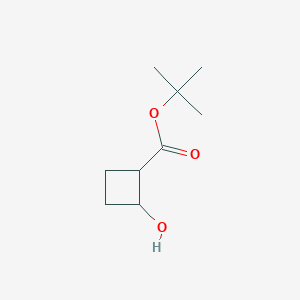
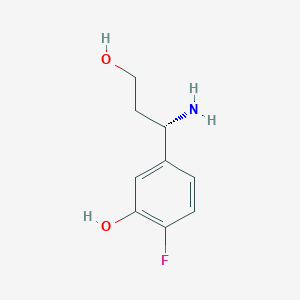
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
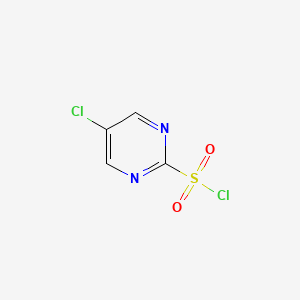
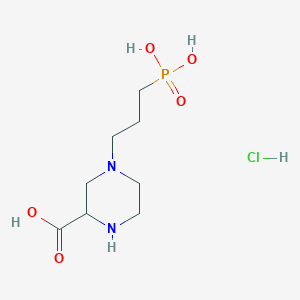

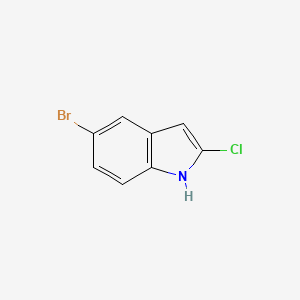

![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
